6-Chloro-1H-indole-3-sulfonamide
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Overview
Description
6-Chloro-1H-indole-3-sulfonamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. The presence of a sulfonamide group in this compound enhances its potential for various applications in medicinal chemistry and other scientific fields.
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 6-Chloro-1H-indole-3-sulfonamide may also interact with various biological targets.
Mode of Action
The specific mode of action of this compound is currently unknown. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Therefore, it is plausible that this compound may also affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have similar effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
6-Chloro-1H-indole-3-sulfonamide, like other indole derivatives, plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .
Cellular Effects
Indole derivatives, including this compound, have been found to have various effects on different types of cells and cellular processes . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Temporal Effects in Laboratory Settings
Like other indole derivatives, it is expected to have certain stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Like other indole derivatives, it is expected to interact with various enzymes or cofactors .
Transport and Distribution
Like other indole derivatives, it is expected to interact with various transporters or binding proteins .
Subcellular Localization
Like other indole derivatives, it may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 6-Chloro-1H-indole-3-sulfonamide typically involves several steps. One common method includes the reaction of 6-chloroindole with a sulfonamide reagent under specific conditions. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
6-Chloro-1H-indole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-1H-indole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its sulfonamide group, the compound is explored for its potential use in drug development. Sulfonamides are known for their antibacterial properties, and this compound may offer similar benefits.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
6-Chloro-1H-indole-3-sulfonamide can be compared with other indole derivatives and sulfonamide compounds:
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
Sulfanilamide: A well-known antibacterial agent that shares the sulfonamide group but lacks the indole structure.
6-Bromo-1H-indole-3-sulfonamide: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and biological properties.
The uniqueness of this compound lies in its combined indole and sulfonamide structure, offering a versatile platform for various applications in scientific research and industry.
Properties
IUPAC Name |
6-chloro-1H-indole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDZRMDWFBBUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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